molecular formula C8H5F5O B2631595 2,4-Difluoro-3-trifluoromethylanisole CAS No. 1799420-90-8

2,4-Difluoro-3-trifluoromethylanisole

Cat. No.: B2631595
CAS No.: 1799420-90-8
M. Wt: 212.119
InChI Key: SWXZIOYTPHIXSU-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-trifluoromethylanisole is an organic compound with the molecular formula C8H5F5O. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to an anisole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of anisole using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like platinum (II) complexes under visible light . Another approach involves the use of difluoromethylation reagents to introduce the difluoro groups at specific positions on the anisole ring .

Industrial Production Methods

Industrial production of 2,4-Difluoro-3-trifluoromethylanisole may involve large-scale fluorination processes using environmentally friendly and cost-effective reagents. For instance, CF3SO2Na (sodium trifluoromethanesulfinate) can be used under metal-free conditions to achieve selective trifluoromethylation . The choice of reagents and conditions is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-trifluoromethylanisole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated anisole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2,4-Difluoro-3-trifluoromethylanisole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-trifluoromethylanisole involves its interaction with molecular targets through its fluorinated groups. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The pathways involved may include binding to specific receptors or enzymes, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-3-trifluoromethylanisole is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .

Properties

IUPAC Name

1,3-difluoro-4-methoxy-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c1-14-5-3-2-4(9)6(7(5)10)8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXZIOYTPHIXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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